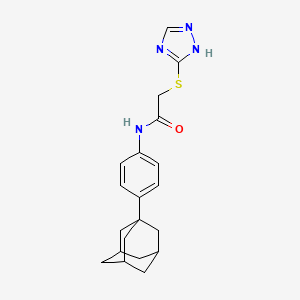MGH-CP1
CAS No.: 896657-58-2
Cat. No.: VC6014078
Molecular Formula: C20H24N4OS
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896657-58-2 |
|---|---|
| Molecular Formula | C20H24N4OS |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) |
| Standard InChI Key | UUKXOVBCMOZQNC-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 |
Introduction
Chemical and Pharmacological Profile of MGH-CP1
Structural Characteristics and Physicochemical Properties
MGH-CP1 (C<sub>20</sub>H<sub>24</sub>N<sub>4</sub>OS) is a low-molecular-weight compound (368.50 g/mol) featuring a tricyclic decane core linked to a 1,2,4-triazole-thioacetamide moiety. Its structure enables selective interaction with the palmitoyl-binding pocket of TEAD transcription factors. The compound exhibits high solubility in dimethyl sulfoxide (DMSO; 80 mg/mL at 25°C) but requires storage at 2–8°C in light-protected, anhydrous conditions to maintain stability .
Table 1: Key Physicochemical Properties of MGH-CP1
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>24</sub>N<sub>4</sub>OS |
| Molecular Weight | 368.50 g/mol |
| CAS Number | 896657-58-2 |
| Solubility | 80 mg/mL in DMSO |
| Storage Conditions | 2–8°C, protected from light |
Mechanism of Action: Targeting TEAD Palmitoylation
Inhibition of TEAD Auto-Palmitoylation
TEAD transcription factors require palmitoylation—a lipid post-translational modification—for structural stability and transcriptional activity. MGH-CP1 binds competitively to the palmitate-accommodating cavity of TEAD2 and TEAD4, blocking their auto-palmitoylation in a dose-dependent manner (IC<sub>50</sub> = 710 nM and 672 nM, respectively) . This inhibition destabilizes TEAD’s interaction with YAP/TAZ co-activators, preventing the formation of transcriptionally active complexes .
Preclinical Validation of MGH-CP1
In Vitro Antiproliferative Activity
In Lats1/2-deficient intestinal organoids—a model of Hippo pathway hyperactivation—MGH-CP1 (1–2 μM) suppresses Myc expression, inhibits epithelial over-proliferation, and induces apoptosis. These effects correlate with reduced expression of TEAD target genes, including CTGF and ANKRD1, confirming on-target activity .
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value |
|---|---|
| Dosage | 75 mg/kg, oral (PO) |
| Administration Frequency | Daily for 14 days |
| Target Engagement | TEAD palmitoylation inhibition |
| Key Effects | Suppression of CTGF, ANKRD1 |
Therapeutic Implications in Oncology
Targeting APC- or FAT1-Mutant Cancers
MGH-CP1 demonstrates efficacy in APC-mutated intestinal models, where Wnt/β-catenin and YAP/TAZ pathways synergize to drive tumorigenesis. By suppressing TEAD activity, it counteracts Myc-driven proliferation and restores apoptotic sensitivity . Similarly, in FAT1-altered head and neck squamous cell carcinoma (HNSCC)—a context of Hippo pathway dysregulation—MGH-CP1 could mitigate YAP/TAZ-mediated EMT and metastasis .
Future Directions and Clinical Translation
Optimizing Bioavailability and Selectivity
Current formulations rely on DMSO for solubility, necessitating prodrug development for clinical use. Structural analogs with improved pharmacokinetics and reduced off-target binding to ZDHHC palmitoyltransferases are under investigation .
Biomarker-Driven Clinical Trials
Patient stratification based on YAP1 amplifications, FAT1 mutations, or LATS1/2 deletions could enhance clinical responses. Companion diagnostics detecting TEAD palmitoylation status may further refine eligibility criteria .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume